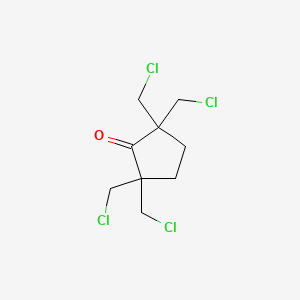

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWCHGGNNYGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320436 | |

| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67059-01-2 | |

| Record name | 67059-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone CAS number

An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

This guide provides an in-depth technical overview of this compound, a unique polyfunctionalized building block for advanced chemical synthesis. Targeted at researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of properties to explore the compound's synthesis, reactivity, and potential as a scaffold for complex molecular architectures. The CAS number for this compound is 67059-01-2 .[1][2][3]

This compound is a symmetrical ketone characterized by a five-membered ring heavily substituted at the α-positions with four chloromethyl groups. This dense functionalization imparts significant steric hindrance around the carbonyl group and creates a rigid scaffold, defining its unique chemical behavior. The presence of four electrophilic carbon centers (the -CH₂Cl groups) makes it a versatile precursor for constructing complex polycyclic and spirocyclic systems.

While detailed experimental data is limited due to its status as a specialized research chemical, its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 67059-01-2 | [1][2][3] |

| Molecular Formula | C₉H₁₂Cl₄O | [1] |

| Molecular Weight | 278.00 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (Computed) | 3.2773 | [1] |

| Rotatable Bonds | 4 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Synthesis Pathway

The primary route to this compound involves the chlorination of its hydroxylated precursor, 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (CAS No. 3322-70-1).[4][5][6][7] This precursor is typically synthesized through an aldol condensation reaction between cyclopentanone and an excess of formaldehyde. The subsequent substitution of the four hydroxyl groups with chlorine is achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The overall synthetic workflow is a two-step process, starting from readily available materials.

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Case Study in Intramolecular Cyclization

The true value of a synthetic building block is revealed through its reactivity. While one might predict that this compound would undergo nucleophilic substitution at its four chloromethyl groups, its behavior is more complex and illustrative of fundamental reaction principles.

A study on the reaction of this compound with potassium cyanide (KCN) in ethanol provides a compelling example.[4] The expected product would be a tetranitrile, resulting from the substitution of the four chlorine atoms. However, the reaction yields a 1,3-epoxide derivative instead.[4]

Mechanism of 1,3-Epoxide Formation

This unexpected outcome is a direct consequence of the molecule's structure. The reaction proceeds via an intramolecular cyclization, favored over the intermolecular substitution by cyanide.

-

Enolate Formation: The cyanide ion (or ethoxide from the solvent) acts as a base, abstracting a proton from a chloromethyl group, or more likely, the carbonyl oxygen is attacked by the nucleophile to form a tetrahedral intermediate.

-

Intramolecular Attack: The resulting oxyanion acts as an internal nucleophile, attacking one of the adjacent chloromethyl carbons in an Sₙ2 reaction. This is effectively an intramolecular Williamson ether synthesis.

-

Cyclization and Expulsion: The attack expels a chloride ion, forming a strained four-membered oxetane ring fused to the cyclopentanone core. The reaction proceeds to form a more stable bicyclic 1,3-epoxide structure.[4]

This mechanistic pathway highlights how steric hindrance around the electrophilic centers can redirect a reaction from a simple substitution to a more complex, and often more valuable, cyclization.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 67059-01-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. georganics.sk [georganics.sk]

- 6. Buy 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone | 3322-70-1 [smolecule.com]

- 7. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone molecular weight

An In-Depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a polyfunctionalized alicyclic ketone. With a molecular weight of 278.01 g/mol and the chemical formula C₉H₁₂Cl₄O, this compound serves as a versatile building block in advanced organic synthesis.[1][2] Its rigid cyclopentanone core is symmetrically substituted with four chloromethyl groups, presenting multiple reactive sites for constructing complex molecular architectures. This guide delves into the compound's core physicochemical properties, outlines a logical synthetic strategy, explores its unique chemical reactivity with mechanistic insight, and provides essential safety and handling protocols. The information herein is curated to support researchers in leveraging this compound's synthetic potential in fields such as macromolecular chemistry and the development of novel therapeutics.

Core Molecular Profile

A thorough understanding of a chemical reagent begins with its fundamental identity and physical properties. This section consolidates the core data for this compound.

Chemical Identity

The compound is systematically named and identified by several conventions, ensuring unambiguous reference in research and procurement.

| Identifier | Value | Source |

| Systematic Name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | [1] |

| Common Synonym | This compound | |

| CAS Number | 67059-01-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂Cl₄O | [1][2][4] |

| SMILES | C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | [1] |

Physicochemical Properties

The quantitative physical and chemical characteristics of the molecule are crucial for planning experiments, from reaction setup to purification.

| Property | Value | Source |

| Molecular Weight | 278.00 g/mol ; 278.01 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | Assumed from storage conditions |

| Purity | ≥98% (typical for commercial grades) | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Hazard | Irritant | [2] |

Note: Data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Characterization

The practical application of this compound is predicated on its efficient synthesis. While detailed proprietary methods may vary, a logical and established chemical pathway can be inferred from foundational organic chemistry principles and related literature.

Retrosynthetic Analysis and Proposed Pathway

The structure of the target molecule suggests a straightforward synthetic approach originating from cyclopentanone. The key transformations are the exhaustive α-hydroxymethylation followed by the substitution of hydroxyl groups with chlorine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol Outline

This protocol is a conceptual guide based on established chemical transformations. Researchers must optimize conditions for safety and yield. The preparation of the precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is a known procedure.[5][6]

Step 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

-

Reaction Setup: To a stirred solution of cyclopentanone in an appropriate solvent (e.g., water or ethanol), add a base catalyst such as calcium hydroxide.

-

Reagent Addition: Slowly add an excess of aqueous formaldehyde to the mixture. The reaction is a series of base-catalyzed aldol additions. The use of excess formaldehyde drives the reaction to exhaustive hydroxymethylation at both α-positions.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 50-60°C) and monitor the disappearance of the starting material by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: Upon completion, neutralize the catalyst with acid. The product, being a poly-ol, may precipitate or be isolated through solvent evaporation and recrystallization.

Causality Note: A base catalyst is essential for deprotonating the α-carbon of cyclopentanone, forming an enolate that acts as the nucleophile to attack the electrophilic carbonyl carbon of formaldehyde. Using a significant excess of formaldehyde ensures all four α-hydrogens are substituted.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: Suspend the dried 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone intermediate in an inert solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), at a reduced temperature (e.g., 0°C). The use of a base like pyridine is often included with SOCl₂ to neutralize the HCl byproduct.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Workup and Purification: Quench the reaction by carefully adding it to ice water. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography or recrystallization.

Causality Note: Chlorinating agents like SOCl₂ convert the primary alcohols into excellent leaving groups (chlorosulfite esters), which then undergo nucleophilic substitution by the chloride ion (Sₙi or Sₙ2 mechanism) to form the alkyl chlorides. This is a standard and high-yielding method for this transformation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the dual reactivity of its ketone carbonyl and its four primary alkyl chloride groups. However, their proximity can lead to unexpected but synthetically useful intramolecular reactions.

Case Study: Reaction with Potassium Cyanide

A study investigating the reaction of this compound with potassium cyanide in ethanol did not yield the expected tetranitrile product via Sₙ2 substitution.[5] Instead, the reaction resulted in the formation of a 1,3-epoxide (an oxetane ring).[5]

Mechanistic Interpretation:

The observed outcome is a classic example of a kinetically favored intramolecular reaction outcompeting an intermolecular one.

-

Initial Reaction: The ketone carbonyl is likely reduced by ethanol under the reaction conditions, or an enolate is formed. A more plausible pathway involves the attack of the ethoxide ion (formed from KCN in ethanol) on one of the electrophilic chloromethyl carbons.

-

Intramolecular Cyclization: The resulting intermediate possesses an oxygen-centered nucleophile in close proximity to another chloromethyl group. This geometry facilitates a rapid intramolecular Williamson ether synthesis, forming a stable four-membered oxetane ring and displacing a chloride ion.

Caption: Reaction of the title compound with KCN/EtOH leads to an intramolecular cyclization.

This reactivity highlights that the compound is not merely a carrier of four independent chloromethyl groups but a scaffold where neighboring group participation can dictate reaction outcomes. This makes it a valuable precursor for creating strained ring systems and unique bicyclic structures.

Safety, Handling, and Storage

As a halogenated and reactive organic compound, proper handling is imperative to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant with specific associated hazards.[2][7]

| GHS Hazard | Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation. | [7] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [7] |

Recommended Handling Protocols

A self-validating safety protocol involves assuming the highest level of risk and employing engineering controls and personal protective equipment (PPE) accordingly.

-

Engineering Controls: Use the compound within a certified chemical fume hood to control airborne levels and avoid inhalation.[7] An emergency safety shower and eyewash station must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.[7]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical aid if irritation persists.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[7]

Storage and Stability

For maximum shelf-life and to prevent degradation, the compound should be stored under the following conditions:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a synthetically valuable, polyfunctionalized molecule with a molecular weight of 278.01 g/mol . Its true potential is realized not just by viewing it as a simple ketone, but by understanding the interplay of its reactive sites. The propensity for intramolecular reactions, as demonstrated by its reaction with cyanide, opens avenues for the creation of complex, strained cyclic ethers. While its toxicological properties are not fully investigated, established handling procedures for irritants provide a robust framework for its safe use.[7] For the medicinal chemist or materials scientist, this compound offers a rigid scaffold ready for derivatization into novel molecular entities.

References

-

2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Georganics.[Link]

-

This compound | Tetrahedron. Tetrahedron.[Link]

-

Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 67059-01-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. 2,2,5,5-TETRAKIS-CHLOROMETHYL-CYCLOPENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]

- 7. georganics.sk [georganics.sk]

An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a highly functionalized cyclic ketone with significant potential as a versatile building block in organic synthesis. The presence of four reactive chloromethyl groups appended to a cyclopentanone core makes this compound a unique scaffold for the construction of complex polycyclic and heterocyclic systems. This document will delve into its synthesis from readily available starting materials, explore its key chemical transformations, and discuss its prospective applications in medicinal chemistry and materials science.

Introduction

This compound, with the CAS Number 67059-01-2, is a polychlorinated derivative of cyclopentanone.[1][2][3][4] The strategic placement of four chloromethyl groups at the α-positions to the carbonyl group imparts a high degree of reactivity and synthetic versatility to the molecule. These chloromethyl moieties can serve as electrophilic centers, susceptible to nucleophilic substitution, thus enabling a wide range of chemical modifications. The cyclopentanone ring itself offers a rigid scaffold that can be further functionalized or incorporated into larger molecular architectures. This guide aims to provide a detailed exploration of this compound, from its synthesis to its potential as a precursor for novel chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its handling, characterization, and application in synthesis.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 67059-01-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂Cl₄O | [1][3] |

| Molecular Weight | 278.00 g/mol | [1][3] |

| Appearance | Likely a solid at room temperature | Inferred from structure |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | [5] |

Spectroscopic Data (Predicted and Inferred)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two singlets are predicted: one corresponding to the four equivalent protons of the two methylene groups on the cyclopentanone ring (C3 and C4), and another for the eight equivalent protons of the four chloromethyl groups. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is anticipated to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbons bearing the chloromethyl groups (C2 and C5), the methylene carbons of the cyclopentanone ring (C3 and C4), and the carbons of the chloromethyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1740-1760 cm⁻¹, typical for a five-membered ring ketone (cyclopentanone).[6] Other significant absorptions would include C-H stretching vibrations of the methylene and chloromethyl groups, and a characteristic C-Cl stretching band.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the loss of chloromethyl radicals, chlorine atoms, and carbon monoxide from the parent ion.[6]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from cyclopentanone. The methodology involves an initial hydroxymethylation followed by chlorination.

Synthesis of the Precursor: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

The precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is synthesized via an aldol condensation reaction between cyclopentanone and formaldehyde under basic conditions.[7] This reaction proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to install four hydroxymethyl groups at the α-positions.

Experimental Protocol: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone and an aqueous solution of formaldehyde.

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid. The product, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent. Further purification can be achieved by recrystallization.

Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

The final step involves the conversion of the four hydroxyl groups of the precursor to chloro groups. This is a nucleophilic substitution reaction where a chlorinating agent replaces the hydroxyl groups. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common and effective reagent for this transformation. The pyridine acts as a catalyst and also neutralizes the HCl gas produced during the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Add a stoichiometric amount of pyridine.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the four primary alkyl chloride functionalities. These groups are susceptible to nucleophilic substitution reactions, making the molecule an excellent scaffold for introducing a variety of functional groups.

Reaction with Nucleophiles: A Gateway to Heterocyclic Systems

A notable reaction of this compound is its transformation upon treatment with nucleophiles like potassium cyanide. Instead of a simple substitution of the chloro groups, an intramolecular reaction occurs, leading to the formation of 1,3-epoxides.[6] This transformation highlights the unique reactivity imparted by the specific arrangement of the functional groups on the cyclopentanone ring.

The proposed mechanism involves an initial nucleophilic attack of the cyanide ion on one of the chloromethyl carbons. This is followed by an intramolecular cyclization where the resulting alkoxide attacks an adjacent chloromethyl group, displacing the chloride ion and forming a strained epoxide ring. This reaction pathway demonstrates the potential of this compound to serve as a precursor for complex, strained ring systems.

This reactivity opens up avenues for the synthesis of a variety of heterocyclic compounds. By choosing different nucleophiles, it is conceivable to construct a range of fused and spirocyclic systems. For example, reaction with primary amines could lead to the formation of piperidine or other nitrogen-containing heterocycles fused to the cyclopentane ring.

Potential in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, the structural motif of substituted cyclopentanones is present in various biologically active molecules.[1][8] The cyclopentanone core can act as a rigid scaffold to present the four side chains in a defined spatial orientation, which is a key aspect of rational drug design.

The chloromethyl groups can be displaced by various pharmacophoric groups, allowing for the generation of a library of compounds for biological screening. For instance, reaction with thiols could introduce sulfur-containing moieties, while reactions with phenols could lead to the formation of ether linkages, both of which are common in drug molecules. The high density of reactive sites on this molecule makes it an attractive starting point for combinatorial chemistry approaches to drug discovery.

Safety and Handling

This compound is classified as an irritant.[9] It is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If it comes into contact with skin, wash thoroughly with soap and water. In case of inhalation, move to fresh air. If swallowed, seek immediate medical attention.[9]

Conclusion

This compound is a synthetically valuable compound with a unique combination of a rigid cyclic core and four reactive chloromethyl groups. Its synthesis from readily available starting materials is straightforward, and its reactivity offers a plethora of opportunities for the construction of complex molecular architectures, including novel heterocyclic systems. While its direct application in drug development is yet to be fully explored, its potential as a versatile building block for creating diverse chemical libraries for biological screening is significant. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of new chemical entities with interesting biological or material properties.

References

- Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.

- Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 14(4), 324–337.

-

Tetrahedron. This compound. [Link]

- Grishko, V. V., et al. (2019). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 15, 2926-2963.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0034235). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). [Link]

-

Tetrahedron. This compound. [Link]

-

Georganics. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. [Link]

-

Georganics. 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. 2,2,5,5-TETRAKIS-HYDROXYMETHYL-CYCLOPENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopentanone, 2,2,5,5-tetramethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and spectral properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. It is designed to be a vital resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest. The information herein is synthesized from available literature and chemical data sources to ensure technical accuracy and practical relevance.

Chemical Identity and Core Physical Properties

This compound, identified by the CAS Number 67059-01-2, is a halogenated derivative of cyclopentanone.[1] Its molecular structure, characterized by a five-membered ring with four chloromethyl substituents at the α-positions to the carbonyl group, imparts specific physical and chemical characteristics that are crucial for its handling, characterization, and application in further research.

The fundamental identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67059-01-2 | [1] |

| Molecular Formula | C₉H₁₂Cl₄O | [1] |

| Molecular Weight | 278.00 g/mol | [1] |

| Appearance | White powder | Georganics Ltd.[2] |

| Melting Point | 72 - 74 °C | Georganics Ltd.[2] |

| Boiling Point | Not available (decomposition may occur) | Georganics Ltd.[2] |

| Density | Not available | Georganics Ltd.[2] |

| Purity | ≥98% (typical) | ChemScene[3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |

Expert Insight: The absence of a defined boiling point in the literature suggests that this compound may be thermally labile, potentially undergoing decomposition at elevated temperatures. This is a critical consideration for any experimental work involving heating, such as distillation or high-temperature reactions. Researchers should proceed with caution and consider using techniques like vacuum distillation to purify the compound at lower temperatures if necessary.

Molecular Structure and Computational Data

The spatial arrangement of the atoms in this compound is fundamental to its reactivity and interactions with other molecules. Below is a two-dimensional representation of its structure.

Caption: 2D structure of this compound.

Computational chemistry provides further insights into the molecule's properties. These theoretical values are useful for predicting its behavior in various chemical environments.

| Computational Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[3] |

| LogP (Octanol-Water Partition Coefficient) | 3.2773 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 4 | ChemScene[3] |

Expert Insight: The calculated LogP value of 3.2773 suggests that this compound is a lipophilic compound with low water solubility. This is a common characteristic of organochlorine compounds and has significant implications for its biological and environmental fate, as well as for the choice of solvents in experimental work.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound. The following sections detail the expected spectral features based on literature reports.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretch.

-

Key IR Absorption Band: A strong absorption band is observed at approximately 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration in a five-membered ring ketone.[4]

Other expected absorption bands include C-H stretching and bending vibrations from the methylene groups and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:

-

A singlet corresponding to the four protons of the two methylene (-CH₂-) groups in the cyclopentanone ring.

-

A multiplet corresponding to the eight protons of the four chloromethyl (-CH₂Cl) groups.[4]

-

-

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation, with distinct signals expected for the carbonyl carbon, the quaternary carbons, the ring methylene carbons, and the chloromethyl carbons.

Mass Spectrometry (MS)

Experimental Protocols for Physical Property Determination

The following outlines the methodologies that would be employed for the experimental determination of the key physical and spectral properties of this compound, based on standard laboratory practices and information from relevant literature.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small amount of the purified, dry powder of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Trustworthiness: The use of a calibrated apparatus and a slow heating rate ensures an accurate and reproducible measurement.

Spectroscopic Analysis

Objective: To obtain IR, NMR, and MS data for structural confirmation.

Instrumentation (based on Lácová & Komanová, 1978): [4]

-

IR Spectroscopy: A double-beam IR spectrophotometer (e.g., UR-10, Zeiss, Jena) would be used. The sample can be prepared as a KBr pellet or a paraffin oil suspension. For solution-state analysis, a 0.1 M solution in chloroform can be used.[4]

-

NMR Spectroscopy: ¹H-NMR spectra can be recorded on an instrument such as a Tesla DS 487 A (80 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4] Modern, higher-field NMR spectrometers (e.g., 400 or 500 MHz) would provide better resolution. ¹³C-NMR spectra would be obtained using similar instrumentation with a carbon probe.

-

Mass Spectrometry: A mass spectrometer (e.g., MS-902S) with electron ionization (EI) at 70 eV can be used to obtain the mass spectrum.[4]

Expert Insight: When preparing samples for IR spectroscopy, it is important to ensure the sample is free of moisture, as this can lead to a broad O-H absorption band that may obscure other spectral features. For NMR analysis, the choice of a deuterated solvent that fully dissolves the compound is critical for obtaining high-quality spectra.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's structure and its organochlorine nature.

-

Aqueous Solubility: Expected to be very low due to its lipophilic character.

-

Organic Solvent Solubility: Likely soluble in a range of common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. It has been noted to be soluble in ethanol.[4]

Experimental Protocol for Solubility Determination:

-

Add a small, known amount of this compound to a measured volume of the solvent of interest at a constant temperature.

-

Stir the mixture for a sufficient time to reach equilibrium.

-

If the solid dissolves completely, add more solute until a saturated solution is obtained with excess solid present.

-

Filter the saturated solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate to determine the concentration of the dissolved compound, for example, by gravimetric analysis after solvent evaporation or by a suitable chromatographic method.

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- Georganics Ltd. (2011). Safety Data Sheet: 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE.

- Lácová, M., & Komanová, E. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.

Sources

A Methodical Approach to the Structural Elucidation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise structural characterization of synthetic compounds is a cornerstone of chemical research and development, ensuring the purity, safety, and efficacy of new chemical entities. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a molecule of interest due to its densely functionalized carbocyclic core. By integrating data from mass spectrometry, infrared spectroscopy, and a full suite of nuclear magnetic resonance (NMR) experiments, we present a self-validating workflow for confirming the molecular structure. This document moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices and the logical framework for data interpretation, thereby serving as a robust reference for scientists engaged in the structural analysis of complex organic molecules.

Introduction: The Imperative of Structural Verification

The Elucidation Workflow: A Multi-faceted Strategy

Our approach to the structural elucidation of this compound is a sequential and interconnected process. Each analytical technique provides a unique piece of the structural puzzle, and the data from each step informs the interpretation of the next.

Caption: A logical workflow for the structural elucidation of this compound.

Synthesis and Purification

The starting material for the synthesis of the title compound is 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone. The conversion of the four primary alcohol functionalities to chloromethyl groups is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in a suitable solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or a combination of triphenylphosphine and carbon tetrachloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a crystalline solid.

Mass Spectrometry: Determining the Molecular Formula and Initial Fragmentation

Mass spectrometry is the first line of analysis, providing the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition.

Expected Results and Interpretation

For this compound (C₉H₁₂Cl₄O), the calculated molecular weight is 278.00 g/mol .[1][3] The presence of four chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

The electron ionization (EI) mass spectrum is expected to show a complex molecular ion cluster around m/z 278. Key fragmentation pathways would involve the loss of functional groups. Based on available data, the following fragments are anticipated[4]:

-

m/z 232: Loss of a molecule of hydrogen chloride (M - HCl). This is a common fragmentation for chlorinated compounds.

-

m/z 218: Loss of a chloromethyl radical (M - •CH₂Cl).

-

m/z 188: A more complex fragmentation corresponding to the loss of a chloromethyl radical and a molecule of formaldehyde (M - •CH₂Cl - CH₂O), possibly through a rearrangement.

Data Summary: Mass Spectrometry

| Feature | Expected/Observed Value | Interpretation |

| Molecular Ion (M⁺) | m/z 278 (with a characteristic Cl₄ isotopic pattern) | Confirms the molecular weight. |

| Fragment Ion 1 | m/z 232 | Loss of HCl. |

| Fragment Ion 2 | m/z 218 | Loss of a •CH₂Cl radical. |

| Fragment Ion 3 | m/z 188 | Loss of •CH₂Cl and CH₂O. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Results and Interpretation

The structure of this compound contains two key functional groups that are readily identifiable by IR spectroscopy: a carbonyl group (C=O) of the cyclopentanone ring and carbon-chlorine (C-Cl) bonds.

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1740 cm⁻¹. For cyclopentanones, the ring strain typically shifts the carbonyl absorption to a higher frequency compared to acyclic ketones. A reported value for this compound is 1740 cm⁻¹ .[4]

-

C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the complete conversion of the hydroxyl groups of the starting material.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch |

| 1740 | Strong | C=O stretch |

| ~1465 | Medium | CH₂ bend |

| ~750-650 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the high symmetry of this compound (a C₂ axis of symmetry), the NMR spectra are simpler than the molecular formula might suggest.

¹H NMR Spectroscopy: Proton Environments

The symmetry of the molecule dictates that there are only two distinct types of protons.

-

-CH₂- (ring): The four protons of the two methylene groups on the cyclopentanone ring (at C3 and C4) are chemically equivalent. They are not coupled to any other protons, so they will appear as a singlet .

-

-CH₂Cl (substituents): The eight protons of the four chloromethyl groups are also chemically equivalent. They will appear as a singlet as there are no adjacent protons to couple with. However, some sources describe this as a multiplet, which could arise from more complex second-order effects or hindered rotation.[4]

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.0 | Singlet | 4H | CH₂ (ring) |

| ~ 3.6 - 4.0 | Singlet | 8H | CH₂ Cl |

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

Due to the molecular symmetry, only four distinct carbon signals are expected in the ¹³C NMR spectrum. A DEPT-135 experiment is invaluable for distinguishing between CH₂, CH, and CH₃ groups.

-

C=O: The carbonyl carbon will appear as a quaternary carbon (no signal in DEPT-135) at a characteristic downfield shift.

-

C(CH₂Cl)₂: The two equivalent quaternary carbons at C2 and C5 will also be absent in the DEPT-135 spectrum.

-

-CH₂- (ring): The two equivalent methylene carbons of the ring (C3 and C4) will appear as a negative signal in the DEPT-135 spectrum.

-

-CH₂Cl: The four equivalent chloromethyl carbons will also give a negative signal in the DEPT-135 spectrum.

Predicted ¹³C NMR and DEPT-135 Data

| Chemical Shift (δ) ppm (Predicted) | DEPT-135 Phase | Assignment |

| ~ 210 - 220 | No Signal | C =O |

| ~ 60 - 70 | No Signal | C (CH₂Cl)₂ |

| ~ 45 - 55 | Negative | C H₂Cl |

| ~ 35 - 45 | Negative | C H₂ (ring) |

2D NMR Spectroscopy: Confirming Connectivity

While the 1D NMR spectra of this highly symmetric molecule are relatively simple, 2D NMR experiments provide definitive proof of the proposed structure by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). In this molecule, since there are no proton-proton couplings, the COSY spectrum is expected to be devoid of any cross-peaks, confirming the isolated nature of the two proton environments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). We would expect to see two cross-peaks:

-

A correlation between the proton signal at ~2.5-3.0 ppm and the carbon signal at ~35-45 ppm.

-

A correlation between the proton signal at ~3.6-4.0 ppm and the carbon signal at ~45-55 ppm.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.

Predicted HMBC Correlations

Caption: Key predicted HMBC correlations for this compound.

Conclusion: A Coherent Structural Narrative

The structural elucidation of this compound is achieved through the logical and systematic integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and provides initial structural clues through fragmentation analysis. Infrared spectroscopy verifies the presence of the key carbonyl functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and high degree of symmetry of the molecule. Each piece of data reinforces the others, creating a self-validating and robust structural assignment that is essential for the advancement of research and development in the chemical sciences.

References

-

Kováč, Š., & Považanec, F. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407). Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Tetrahedron. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a highly functionalized cyclic ketone with significant potential as a versatile building block in organic synthesis. Its four chloromethyl groups offer multiple reactive sites for nucleophilic substitution, making it an attractive precursor for the synthesis of complex polycyclic and heterocyclic structures, dendrimers, and cross-linking agents in polymer chemistry. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and critical considerations for its successful preparation.

Strategic Approach to Synthesis

The most logical and well-documented approach to the synthesis of this compound involves a two-step sequence starting from the readily available and inexpensive cyclopentanone. This strategy is predicated on the initial exhaustive hydroxymethylation of the α- and α'-positions of the cyclopentanone ring, followed by the subsequent conversion of the resulting hydroxyl groups to chloromethyl functionalities.

This pathway can be summarized as follows:

-

Step 1: Base-Catalyzed Tetrahydroxymethylation of Cyclopentanone. This step involves the reaction of cyclopentanone with an excess of formaldehyde in the presence of a base catalyst to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.

-

Step 2: Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. The intermediate tetra-alcohol is then treated with a suitable chlorinating agent to afford the final product, this compound.

This approach is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions involved.

Part 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Mechanistic Insights: The Base-Catalyzed Aldol Addition

The formation of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone proceeds via a series of base-catalyzed aldol additions. The mechanism is initiated by the deprotonation of an α-carbon of cyclopentanone by a base (e.g., hydroxide ion) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated four times to install two hydroxymethyl groups on each α-carbon of the cyclopentanone ring.

The exhaustive nature of this reaction is driven by the fact that each successive hydroxymethylation does not significantly hinder the acidity of the remaining α-protons, allowing for complete substitution under appropriate reaction conditions.

Figure 1: Overall two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

This protocol is based on established procedures for the hydroxymethylation of ketones.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Cyclopentanone | 84.12 | 8.41 g | 0.10 |

| Formaldehyde (37% in H₂O) | 30.03 | 40.5 mL | ~0.50 |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |

| Water | 18.02 | 100 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.

-

To this solution, add cyclopentanone.

-

Slowly add the formaldehyde solution to the reaction mixture with vigorous stirring.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

-

The crude product may precipitate upon cooling and neutralization. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a white crystalline solid.

Part 2: Synthesis of this compound

Mechanistic Insights: Conversion of Alcohols to Alkyl Chlorides

The conversion of the four hydroxymethyl groups to chloromethyl groups is a nucleophilic substitution reaction. The choice of chlorinating agent is critical, especially given the neopentyl-like nature of the carbon centers bearing the hydroxyl groups, which are sterically hindered and can be prone to rearrangement under certain conditions.

Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion (Sₙi mechanism) or intermolecular attack (Sₙ2 mechanism), depending on the reaction conditions. The presence of a base like pyridine can influence the stereochemical outcome and absorb the HCl gas produced.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent that can be used.[1][2] It is particularly effective for converting alcohols to alkyl chlorides.[2] The reaction involves the formation of an intermediate phosphate ester, which is then displaced by a chloride ion.

Figure 2: General mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the chlorination of a polyol.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone | 204.22 | 20.42 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 57.0 mL (95.1 g) | 0.80 |

| Pyridine (optional, as a base) | 79.10 | 3.2 mL (3.16 g) | 0.04 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), suspend 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. If using pyridine, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to afford this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic peaks for the chloromethyl groups and the cyclopentanone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) and the absence of the broad O-H stretch from the starting material.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and chlorine.

Safety Considerations

-

Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reactions involving thionyl chloride and phosphorus pentachloride produce corrosive gases (HCl, SO₂) which must be trapped.

-

All procedures should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

The synthesis of this compound via the two-step pathway of hydroxymethylation followed by chlorination presents a feasible and scalable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the chlorination step, is crucial to ensure high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this versatile compound in their respective fields.

References

-

What uses can be given to phosphorus pentachloride? Quora. [Link]

-

Cyclopentanone. Organic Syntheses. [Link]

-

Phosphorus pentachloride. Wikipedia. [Link]

-

The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate. [Link]

-

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity | EN. Georganics. [Link]

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

-

7-methoxyphthalide. Organic Syntheses. [Link]

- US3995013A - Process for the preparation of phosphorus pentachloride.

-

Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

-

2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE | Georganics. Georganics. [Link]

-

Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one. Journal of the Chemical Society D. [Link]

-

Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

-

Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. [Link]

Sources

An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: Synthesis, Properties, and Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a polyhalogenated cyclic ketone with significant potential as a versatile building block in synthetic organic chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction and Nomenclature

This compound is a symmetrically substituted cyclic ketone. Its structure is characterized by a five-membered carbon ring bearing a carbonyl group and four chloromethyl substituents at the α-positions to the carbonyl.

The IUPAC name for this compound is This compound . It is also referred to as 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one. For clarity and consistency, the former name will be used throughout this guide.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from cyclopentanone. The overall synthetic pathway is outlined below.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

The initial step involves the base-catalyzed hydroxymethylation of cyclopentanone using an excess of formaldehyde. This reaction is a classic example of an aldol condensation, where the enolate of cyclopentanone reacts with formaldehyde. The presence of four acidic α-hydrogens allows for the exhaustive addition of four formaldehyde molecules.

Experimental Protocol:

-

Materials:

-

Cyclopentanone

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl) (for neutralization)

-

Deionized water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of sodium hydroxide (e.g., 1.2 equivalents relative to cyclopentanone) in deionized water is prepared and cooled to 10-15 °C in an ice bath.

-

Cyclopentanone (1.0 equivalent) is added dropwise to the stirred basic solution, maintaining the temperature below 20 °C.

-

Formaldehyde solution (e.g., 5.0 equivalents) is then added dropwise, ensuring the reaction temperature does not exceed 40-50 °C. The choice of a significant excess of formaldehyde drives the reaction towards the tetrasubstituted product.

-

After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete reaction.[1] The progress can be monitored by thin-layer chromatography (TLC).

-

The mixture is then cooled to room temperature and neutralized with hydrochloric acid.

-

The resulting solution is concentrated under reduced pressure to remove most of the water and methanol (if used as a co-solvent).

-

The crude product is then purified by recrystallization, typically from a water/methanol mixture, to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a white crystalline solid.[1]

-

Scientific Rationale: The use of a strong base like NaOH is crucial for the deprotonation of cyclopentanone to form the nucleophilic enolate. The reaction temperature is carefully controlled during the initial additions to manage the exothermicity of the aldol reaction and prevent undesired side reactions. Subsequent heating ensures the completion of the multiple additions.

Step 2: Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

The second step is the conversion of the tetraol to the target tetrachloro compound using thionyl chloride. This is a standard method for converting primary alcohols to alkyl chlorides. The addition of a base like pyridine is often beneficial as it neutralizes the HCl gas produced during the reaction.

Experimental Protocol:

-

Materials:

-

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, but recommended)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HCl and SO₂), 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (1.0 equivalent) is suspended in an anhydrous solvent.

-

The suspension is cooled in an ice bath, and thionyl chloride (at least 4.0 equivalents, often a slight excess is used) is added dropwise. If pyridine is used, it can be added to the initial suspension or co-added with the thionyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the evolution of gas ceases.

-

The reaction mixture is then cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) to afford this compound.

-

Scientific Rationale: Thionyl chloride reacts with the hydroxyl groups to form chlorosulfite intermediates, which then undergo intramolecular nucleophilic substitution (Sₙi mechanism) or intermolecular substitution in the presence of pyridine to yield the alkyl chlorides. The gaseous byproducts (SO₂ and HCl) are readily removed, driving the reaction to completion.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 67059-01-2 | |

| Molecular Formula | C₉H₁₂Cl₄O | |

| Molecular Weight | 278.00 g/mol | |

| Melting Point | 71.5-74.5 °C | |

| Boiling Point | 383.3 ± 7.0 °C (predicted) | |

| Appearance | White to off-white solid | - |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 8H, -CH₂Cl), ~2.2 (s, 4H, -CH₂-) | Predicted |

| ¹³C NMR (CDCl₃) | δ (ppm): ~210 (C=O), ~60 (C-CH₂Cl), ~45 (-CH₂Cl), ~35 (-CH₂-) | Predicted |

| IR (KBr, cm⁻¹) | ~1750 (C=O stretch), ~750 (C-Cl stretch) | Predicted |

| Mass Spectrum (EI) | m/z: 278 (M⁺), fragments corresponding to loss of CH₂Cl, Cl, etc. | Predicted |

Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar functional groups. Experimental data should be obtained for confirmation.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the four primary alkyl chloride groups and the central carbonyl group.

Nucleophilic Substitution at the Chloromethyl Groups

The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Reaction with Cyanide: An Unexpected Pathway

An interesting and well-documented reaction of this compound is its reaction with potassium cyanide.[2] Contrary to the expected simple substitution to form a tetranitrile, the reaction proceeds via an intramolecular pathway involving the carbonyl group to form a 1,3-epoxide derivative.[2]

Caption: Reaction with KCN leads to a 1,3-epoxide derivative.

This reaction highlights the potential for complex intramolecular transformations and the ability to generate novel heterocyclic systems from this starting material. The initial formation of a cyanohydrin at the carbonyl group is followed by an intramolecular Williamson ether synthesis-type reaction.

Potential Applications

The unique structure of this compound makes it a valuable precursor for various applications:

-

Polymer Chemistry: The four reactive chloromethyl groups make it an excellent candidate as a cross-linking agent for various polymers, potentially imparting enhanced thermal stability and rigidity.

-

Synthesis of Novel Ligands: Substitution of the chloro groups with coordinating functionalities (e.g., amines, phosphines, thiols) could lead to the synthesis of novel multidentate ligands for catalysis and materials science.

-

Pharmaceutical Scaffolds: The rigid cyclopentanone core can serve as a scaffold for the synthesis of new drug candidates. The chloromethyl groups provide handles for the attachment of various pharmacophores.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with considerable potential for further chemical transformations. Its preparation from simple starting materials and the presence of four reactive sites make it an attractive building block for the synthesis of complex molecules, polymers, and novel materials. This guide provides a solid foundation for researchers to explore the chemistry of this versatile compound.

References

-

Špirková, I., & Lácová, M. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]

-

Georganics Ltd. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach novel or lesser-studied compounds with a robust framework of safety and a deep understanding of their potential hazards. This guide provides a comprehensive overview of the safety considerations for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS No. 67059-01-2), a compound for which extensive toxicological data is not yet available. The core principle of this guide is proactive risk mitigation through informed handling, appropriate protective measures, and emergency preparedness. The absence of comprehensive data necessitates a higher standard of caution.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a thorough risk assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 67059-01-2 | [1] |

| Molecular Formula | C₉H₁₂Cl₄O | [1][2] |

| Molecular Weight | 278.00 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 71.5 - 74.5 °C | [2] |

| Boiling Point | 383.3 °C at 760 mmHg | [2] |

| Density | 1.312 g/cm³ | [2] |

| Flash Point | 162.1 °C | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

The following diagram illustrates the logical flow from hazard identification to preventative measures.

Caption: GHS Hazard and Precautionary Statement Workflow.

Section 3: Toxicological Profile: An Area of Limited Data

A critical aspect for drug development professionals is understanding a compound's toxicological profile. For this compound, the data is sparse.

Key Finding: Multiple safety data sheets explicitly state that the toxicological properties have not been fully investigated .[3] This lack of comprehensive data is the primary driver for the stringent safety protocols recommended in this guide.

-

Acute Effects: The known hazards are irritation to the skin, eyes, and respiratory system.[3] It may be harmful if inhaled, swallowed, or absorbed through the skin.[3]

-

Carcinogenicity: There are no classifications of carcinogenic properties for this material from the EPA, IARC, NTP, or OSHA.[3][5]

Expert Insight: The absence of evidence is not evidence of absence. Researchers must operate under the assumption that uncharacterized compounds may present unforeseen long-term health risks. The chlorinated nature of the molecule warrants a conservative approach, as organochlorine compounds can have complex toxicological profiles.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of the compound and the incomplete toxicological data, a multi-layered approach to exposure control is essential.

1. Engineering Controls: The first line of defense is to minimize exposure at the source.

- Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood or a powder containment hood. Local exhaust ventilation is crucial to control airborne levels.[3]

- Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a process enclosure or glove box is recommended.

- Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]

2. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.

- Eye Protection: Chemical safety glasses with side shields are mandatory.[3] For tasks with a higher splash risk, a face shield should be worn in addition to safety glasses.

- Skin Protection:

- Gloves: Wear appropriate protective gloves (e.g., nitrile) and change them frequently, especially after direct contact.

- Lab Coat: A lab coat or other protective work clothing is required to prevent skin exposure.[3]

- Respiratory Protection: For situations with high concentrations of dust or when engineering controls are not sufficient, a NIOSH-approved respirator should be used.[3]

The following diagram outlines the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for mitigating exposure.

Section 5: Safe Handling, Storage, and Reactivity

Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is donned.

-

Weighing: Conduct all weighing of the powder within a chemical fume hood or a balance enclosure to prevent inhalation of dust.

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]

Storage Protocol:

-

Store in a dry, cool, and well-ventilated area, ideally between 2-8°C.[1][3]

-